molecular formula C21H24N6O4S B12138400 N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12138400
M. Wt: 456.5 g/mol
InChI Key: SUQDWWFPODGYRZ-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a methoxyphenyl group, and a triazolylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C21H24N6O4S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24N6O4S/c1-4-31-16-8-5-14(6-9-16)20-25-26-21(27(20)22)32-12-19(29)24-17-11-15(23-13(2)28)7-10-18(17)30-3/h5-11H,4,12,22H2,1-3H3,(H,23,28)(H,24,29)

InChI Key

SUQDWWFPODGYRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-(4-Ethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

Starting Materials :

  • 4-Ethoxyphenylhydrazine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

Procedure :

  • Hydrazine Activation : React 4-ethoxyphenylhydrazine with CS₂ in ethanol under reflux (6–8 hours) to form the dithiocarbazate intermediate.

  • Cyclization : Treat the intermediate with aqueous KOH to cyclize into 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Reaction Conditions :

ParameterValue
Temperature80–90°C (reflux)
SolventEthanol
Yield75–85%

Preparation of N-[5-(Acetylamino)-2-Methoxyphenyl]-2-Chloroacetamide

Starting Materials :

  • 5-Amino-2-methoxyaniline

  • Chloroacetyl chloride

Procedure :

  • Acetylation : React 5-amino-2-methoxyaniline with acetic anhydride to form 5-acetylamino-2-methoxyaniline.

  • Chloroacetylation : Treat the product with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.

Reaction Conditions :

ParameterValue
Temperature0–5°C (ice bath)
SolventDichloromethane
Yield88–92%

Coupling via Thiol-Alkylation

Starting Materials :

  • 4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

  • N-[5-(Acetylamino)-2-Methoxyphenyl]-2-Chloroacetamide

Procedure :

  • Nucleophilic Substitution : React the triazole-thiol with the chloroacetamide derivative in dimethylformamide (DMF) using K₂CO₃ as a base.

  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Reaction Conditions :

ParameterValue
Temperature25–30°C (room temperature)
SolventDMF
Yield70–78%

Alternative One-Pot Synthesis

Key Innovation :

  • Replaces phosphorus trichloride with thionyl chloride (SOCl₂) to avoid phosphoric acid byproducts.

Procedure :

  • Combine 5-acetylamino-2-methoxyaniline, methoxyacetic acid, and SOCl₂ in cyclohexane with triethylamine.

  • Reflux (8 hours), hydrolyze excess SOCl₂, and crystallize with ethanol.

Advantages :

  • Purity : >99.8% (GC).

  • Yield : 93.5–94%.

Analytical Characterization

Techniques :

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1 (s, 1H, triazole-H), 7.6–6.8 (m, aromatic-H).

  • Mass Spectrometry :

    • ESI-MS : m/z 484.2 [M+H]⁺.

  • IR Spectroscopy :

    • Peaks at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ether).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Byproduct Management
Stepwise Synthesis70–7898–99Moderate
One-Pot Synthesis93.5–94>99.8Minimal

Key Observations :

  • The one-pot method reduces steps and improves yield but requires precise stoichiometry.

  • Stepwise synthesis allows intermediate purification, enhancing final product quality.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Enable automated control of exothermic reactions (e.g., thionyl chloride addition).

  • Solvent Recycling : Cyclohexane and ethanol can be recovered via distillation.

Challenges and Solutions

ChallengeSolution
Regioselectivity in triazole formationUse CS₂/KOH for controlled cyclization.
Thiol oxidationConduct reactions under nitrogen atmosphere.
Chloroacetamide stabilityStore intermediates at –20°C .

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetoacetate
  • Acetylacetone
  • Diketene

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity for certain targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Q & A

Q. Q1. What are the key steps and reagents for synthesizing this compound?

The synthesis involves multi-step reactions:

Acylation : Introduce the acetylamino group using acetic anhydride or acetyl chloride under basic conditions.

Triazole Formation : Cyclize thiosemicarbazide intermediates with hydrazine derivatives, often requiring reflux in ethanol or DMF.

Sulfanyl Acetamide Coupling : Use coupling agents like EDCI/HOBt to attach the sulfanyl acetamide moiety to the triazole ring.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Q. Q2. Which analytical techniques confirm its structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and purity (e.g., methoxy at δ 3.8–4.0 ppm, triazole protons at δ 8.1–8.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O (~1650 cm1^{-1}) and triazole C-N (~1500 cm1^{-1}) bonds .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Synthesis Optimization

Q. Q3. How can reaction yields be improved during triazole formation?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalysis : Use Cu(I) catalysts (e.g., CuI) to accelerate 1,3-dipolar cycloaddition .
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .

Q. Q4. What strategies mitigate byproducts during sulfanyl acetamide coupling?

  • Protection/Deprotection : Temporarily protect the amino group on the triazole with Boc to prevent unwanted nucleophilic side reactions .
  • Stoichiometric Precision : Use a 1.2:1 molar ratio of triazole thiol to α-chloroacetamide derivatives to minimize unreacted intermediates .

Biological Activity and Mechanisms

Q. Q5. What is the hypothesized mechanism of antimicrobial activity?

The triazole ring binds to fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. The ethoxyphenyl group enhances membrane permeability, while the sulfanyl bridge stabilizes target interactions via hydrophobic and π-π stacking .

Q. Q6. How do structural modifications influence anti-inflammatory efficacy?

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring increase COX-2 inhibition (IC50_{50} < 10 µM) compared to methoxy groups .
  • Triazole Substitution : 4-Amino triazoles show 2–3× higher activity than 4-alkyl derivatives due to enhanced hydrogen bonding with catalytic Ser530 in COX-2 .

Analytical and Stability Challenges

Q. Q7. How does pH affect the compound’s stability in biological assays?

  • Acidic Conditions (pH < 5) : Hydrolysis of the acetamide group occurs, reducing bioactivity. Use buffered solutions (PBS, pH 7.4) for in vitro studies .
  • Photodegradation : Protect from UV light (λ < 400 nm) to prevent sulfanyl group oxidation .

Q. Q8. What advanced methods quantify low-concentration metabolites?

  • LC-MS/MS : Detect metabolites (e.g., deacetylated or sulfoxide derivatives) with MRM transitions (e.g., m/z 450 → 322 for the parent ion) .
  • Microsomal Assays : Use human liver microsomes + NADPH to identify CYP3A4-mediated oxidation pathways .

Data Interpretation and Contradictions

Q. Q9. How to resolve discrepancies between in vitro and in vivo bioactivity data?

  • Solubility Limitations : Poor aqueous solubility may reduce in vivo efficacy. Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
  • Metabolic Instability : Phase I metabolites (e.g., O-demethylation) may lack activity. Perform PK/PD modeling to correlate plasma concentrations with effect duration .

Q. Q10. Why do crystallographic data sometimes conflict with docking simulations?

  • Conformational Flexibility : The ethoxyphenyl group adopts multiple rotamers in solution, which docking may not fully capture. Use molecular dynamics (MD) simulations to assess ligand flexibility .
  • Crystal Packing Effects : X-ray structures may stabilize non-biological conformations. Validate with mutagenesis (e.g., Ala scanning of binding site residues) .

Emerging Applications

Q. Q11. Can this compound act as a multi-target agent in cancer therapy?

Preliminary data suggest dual inhibition of topoisomerase II (via triazole-DNA interactions) and HDAC (via zinc chelation at the sulfanyl group). Synergistic effects observed in MDA-MB-231 cells (IC50_{50} = 1.8 µM) warrant combinatory studies with standard chemotherapeutics .

Q. Q12. What in silico tools prioritize derivatives for antiexudative activity?

  • QSAR Models : Use topological polar surface area (TPSA < 90 Ų) and logP (2–4) to predict blood-brain barrier penetration for neuroinflammatory targets .
  • Pharmacophore Screening : Align triazole and acetamide motifs with known TNF-α inhibitors (e.g., thalidomide) .

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